N(1)-Acetylsulfamethoxazole

Beschreibung

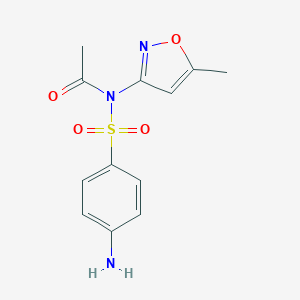

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15(9(2)16)20(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTJLXVSBKKTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171852 | |

| Record name | N(1)-Acetylsulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18607-98-2 | |

| Record name | Acetylsulfisomezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1)-Acetylsulfamethoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1)-Acetylsulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-aminophenyl)sulphonyl]-N-(5-methylisoxazol-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N(1)-Acetylsulfamethoxazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL4J65DX4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance As a Major Human Metabolite of Sulfamethoxazole

N(1)-Acetylsulfamethoxazole is the principal product of the metabolism of sulfamethoxazole (B1682508) in the human body. nih.gov This biotransformation primarily occurs in the liver and kidneys through an acetylation process. nih.gov Acetylation is a key metabolic pathway for many drugs and xenobiotics, and in the case of sulfamethoxazole, this process results in the formation of this compound. karger.com

Following administration of sulfamethoxazole, both the parent compound and its N-acetylated metabolite can be detected in plasma. karger.com The yield of the N(1)-acetyl derivative excreted in urine can range from 30% to 50%, though this can be influenced by factors such as urinary pH. karger.com For instance, changing the urinary pH from 5 to 7 can reduce the yield of the N-acetyl derivative from 50% to 30%. karger.com Studies have shown that after an oral dose of sulfamethoxazole, the plasma concentrations of this compound rise alongside the parent drug. karger.com Interestingly, when this compound is administered directly to humans, no deacetylation back to the parent sulfamethoxazole is observed. karger.com This indicates that in humans, the acetylation step is largely a one-way detoxification and elimination pathway. nih.govkarger.com The metabolite is primarily found in tissues of the kidney and liver before excretion. nih.gov

Table 1: Plasma Concentration of Sulfamethoxazole (SMX) vs. This compound (N4) in Humans Data derived from studies on plasma concentration following an oral dose of 800 mg sulfamethoxazole.

| Time After Administration (Hours) | Sulfamethoxazole (S) Concentration (µg/ml) | This compound (N4) Concentration (µg/ml) |

| 10 | ~25 | ~8 |

| 20 | ~18 | ~10 |

| 30 | ~12 | ~9 |

| 40 | ~8 | ~7 |

| 50 | ~5 | ~5 |

| 60 | ~3 | ~4 |

| This table is for illustrative purposes based on graphical data presented in scientific literature. karger.com |

Role in Environmental Contamination Research

Due to its widespread formation in humans and subsequent excretion, N(1)-Acetylsulfamethoxazole, along with its parent compound, is frequently detected in aquatic environments. nih.gov It is considered an environmental contaminant and a marine xenobiotic metabolite. nih.gov Both compounds are found in wastewater, surface water, and even in soils irrigated with treated sewage. nih.govpolyu.edu.hk

Research shows that this compound can be more persistent or be removed with different efficiency than sulfamethoxazole (B1682508) in certain environments. For example, in studies using constructed wetlands to treat contaminated water, the removal efficiency for this compound was significantly higher (82.3–99.8%) than for sulfamethoxazole (54.3–80.2%). nih.gov The highest removal was observed in wetlands dominated by the submerged plant Myriophyllum verticillatum. nih.gov However, in wastewater treatment plant scenarios, N-acetylsulfamethoxazole levels showed no significant change within 24 hours across various treatments, indicating its persistence under those specific conditions. researchgate.net The presence of these compounds in the environment is a concern because they can contribute to the development and spread of antibiotic resistance genes (ARGs). nih.gov

Table 2: Removal Efficiency of Sulfamethoxazole (SMX) and this compound (N-SMX) in Experimental Wetlands

| Wetland Plant Type | SMX Removal Efficiency | N-SMX Removal Efficiency |

| Myriophyllum verticillatum | High | Highest (82.3-99.8%) |

| Vallisneria spiralis | 54.3-80.2% | 82.3-99.8% |

| Hydrilla verticillata | 54.3-80.2% | 82.3-99.8% |

| Data from a study on mesocosmic wetlands. nih.gov |

Relevance in Ecotoxicological Studies

The presence of N(1)-Acetylsulfamethoxazole in the environment has prompted research into its potential toxic effects on non-target organisms. nih.govresearchgate.net Like its parent compound, the acetylated metabolite can have notable ecotoxicological effects on both aquatic life and plants. researchgate.netnih.gov

Studies on rice (Oryza sativa) have shown that both sulfamethoxazole (B1682508) and this compound are rapidly taken up by the roots and transported to the shoots. polyu.edu.hk Notably, the acetylated form demonstrated a higher accumulation capacity in the plant tissues. polyu.edu.hk Furthermore, exposure to this compound was found to have a stronger disruptive impact on the metabolic networks of rice—including amino acid, nucleotide, and lipid metabolism—than the parent compound. polyu.edu.hk In aquatic ecosystems, high concentrations (5 mg/L) of both compounds were found to significantly reduce the removal of ammonium (B1175870) and total nitrogen in experimental wetlands, which was associated with a decrease in the abundance of key nitrogen-transforming bacteria like Proteobacteria. nih.gov

Table 3: Accumulation and Toxicity of SMX and this compound (NASMX) in Rice

| Compound | Accumulation in Roots (µg/g) | Accumulation in Shoots (µg/g) | Impact on Metabolic Networks |

| Sulfamethoxazole (SMX) | up to 15.97 | up to 3.22 | Disrupts TCA cycle, amino acid, and other pathways |

| This compound (NASMX) | up to 20.36 | up to 5.62 | Stronger disruption of metabolic networks than SMX |

| Data from a study investigating the transformation and toxicity in rice. polyu.edu.hk |

Context in Biotransformation and Xenobiotic Metabolism Research

Endogenous Formation in Biological Systems

In humans and other mammals, this compound is formed as part of the drug metabolism process, primarily in the liver. hmdb.ca This biotransformation is a key step in the detoxification and elimination of sulfamethoxazole.

The principal metabolic pathway for sulfamethoxazole in the body is acetylation, a Phase II metabolism reaction. hmdb.caresearchgate.net This process involves the transfer of an acetyl group from a donor molecule, acetyl coenzyme A (acetyl-CoA), to the N1-nitrogen atom of the sulfamethoxazole molecule, resulting in the formation of this compound. wikipedia.orgevitachem.com This reaction is catalyzed by cytosolic N-acetyltransferase enzymes. researchgate.netwikipedia.org

Two primary N-acetyltransferase isoenzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), are involved in the metabolism of sulfamethoxazole. nih.gov However, research indicates that NAT1 is the predominant enzyme responsible for the acetylation of sulfamethoxazole at therapeutic concentrations. nih.gov This is due to NAT1 having a significantly higher binding affinity for sulfamethoxazole compared to NAT2. nih.gov

The affinity of an enzyme for its substrate is often described by the Michaelis-Menten constant (Km), with a lower Km value indicating higher affinity. Studies have determined the Km values for the acetylation of sulfamethoxazole by both NAT1 and NAT2 in various human tissues and recombinant systems.

| Enzyme | System | Km Value (mM) |

| NAT1 | Hepatic Cytosol | 1.2 |

| NAT1 | Mononuclear Leukocytes | 1.2 |

| NAT1 | Recombinant (E. coli) | 1.5 |

| NAT2 | Hepatic Cytosol | ~5.0 |

| NAT2 | Recombinant (E. coli) | ~15.0 |

| Data sourced from a 1993 study on human arylamine N-acetyltransferases. nih.gov |

The consistently lower Km values for NAT1 demonstrate its primary role in sulfamethoxazole metabolism. nih.gov The catalytic mechanism for NAT enzymes is a "ping-pong bi-bi" reaction, where the enzyme first binds with acetyl-CoA to become acetylated, and then the acetylated enzyme transfers the acetyl group to the sulfamethoxazole substrate. wikipedia.org

The formation of this compound can be influenced by the co-administration of other drugs that are also substrates for or inhibitors of the NAT1 enzyme. For instance, p-aminosalicylate, a drug used in tuberculosis treatment, is also metabolized by NAT1 and can act as a competitive inhibitor of sulfamethoxazole acetylation. ebi.ac.uk In vitro studies using human hepatocytes have shown that p-aminosalicylate can reduce the acetylation of sulfamethoxazole by 61% to 83%. ebi.ac.uk

Furthermore, since sulfamethoxazole is also an inhibitor of the cytochrome P450 enzyme CYP2C9, interactions with other drugs metabolized by this pathway could indirectly affect the amount of parent drug available for acetylation. fda.govdrugbank.com Drugs that are substrates of CYP2C9, such as warfarin (B611796) and phenytoin, may have their metabolism inhibited by sulfamethoxazole, but conversely, competition for metabolic pathways could potentially alter the rate of this compound formation. fda.gov

Environmental Biotransformation Processes

The widespread use of sulfamethoxazole results in its excretion, along with its metabolites like this compound, into wastewater systems. acs.org This introduces the compounds into various environmental compartments where further biotransformation can occur.

This compound is a major human metabolite of sulfamethoxazole and is frequently detected in untreated wastewater entering treatment plants. acs.org In conventional activated sludge treatment, this metabolite can account for a significant portion, up to 86%, of the total load of sulfamethoxazole-related compounds. acs.org

Studies investigating the fate of this compound in activated sludge processes have shown that biodegradation is not the primary removal mechanism. Research using radiolabeled this compound revealed that after 216 hours, the majority of the compound was either adsorbed onto the solid sludge phase or remained in the aqueous phase, with only a small fraction being mineralized. nih.gov This indicates that adsorption is the main pathway for its dissipation from the water phase in these systems. nih.gov Interestingly, some studies have also observed the de-acetylation of this compound, transforming it back into the parent sulfamethoxazole within the wastewater treatment environment. acs.org

| Fate Compartment | Percentage of Initial Activity (after 216 h) |

| Mineralized (Biodegraded) | 3.1% |

| Adsorbed to Solid Phase | 50% |

| Remaining in Aqueous Phase | 36.5% |

| Data from a 2019 study on the fate of 14C-acetyl sulfamethoxazole in an activated sludge process. nih.gov |

When treated wastewater or biosolids are used in agriculture, this compound can enter soil and be taken up by plants. nih.gov Studies have shown that acetylation is a metabolic pathway for sulfamethoxazole in plants, similar to its function in humans. sci-hub.se

In experiments with cucumber seedlings and Arabidopsis thaliana cell cultures, this compound was identified as a major metabolite following exposure to sulfamethoxazole. nih.govsci-hub.se This suggests that plants utilize acetylation as a detoxification mechanism. sci-hub.se More recent research in rice plants has revealed that this transformation is not unidirectional; this compound taken up by the plant can be transformed back into the parent compound, sulfamethoxazole. researchgate.net This highlights a complex interplay of acetylation and de-acetylation processes within plant tissues, which is crucial for assessing the environmental fate and potential food chain contamination of these compounds. researchgate.net The compound is also used as an analytical standard for quantifying its presence in soil and plant samples. scientificlabs.co.uk

Microbial Pathways and Enzymatic Contributions in the Formation of this compound

The biotransformation of the antibiotic sulfamethoxazole (SMX) into its primary metabolite, this compound—also known as N4-acetylsulfamethoxazole—is a significant pathway mediated by a diverse range of microorganisms. This acetylation process is primarily catalyzed by a class of enzymes known as arylamine N-acetyltransferases (NATs). These enzymes play a crucial role in the detoxification and metabolism of various xenobiotics, including sulfonamide drugs. The formation of this compound through microbial activity is a key factor in the environmental fate and potential persistence of this widely used antibiotic.

Microbial acetylation of sulfamethoxazole can occur through direct metabolism, where the microorganism utilizes the compound as a source of carbon and energy, or through co-metabolism, where the transformation occurs in the presence of another primary substrate. Several studies have identified specific bacterial species capable of this biotransformation. For instance, in water-sediment systems, species such as Bacillus firmus and Bacillus cereus have been implicated in the degradation of sulfamethoxazole, although in some cases, less than 1% of the parent compound was converted to its acetylated form. nih.gov

The enzymatic basis for this transformation lies within the capabilities of microbial NATs. These enzymes transfer an acetyl group from a donor molecule, typically acetyl-coenzyme A, to the N1 nitrogen of the sulfamethoxazole molecule. Research has shown that various bacteria harbor NAT enzymes with the capacity to acetylate sulfamethoxazole. For example, the co-metabolic transformation of sulfamethoxazole has been observed in species like Alcaligenes faecalis, leading to the formation of this compound. uth.gr Similarly, Pseudomonas aeruginosa and Rhodococcus equi have demonstrated the ability to form this metabolite when supplied with a co-substrate like glucose. uth.gr

The efficiency and rate of this biotransformation can be influenced by environmental conditions and the specific microbial strains present. For example, the degradation of sulfamethoxazole by Rhodococcus rhodochrous has been documented, highlighting the diverse range of bacteria capable of interacting with this antibiotic. collectionscanada.gc.ca Furthermore, studies with Microbacterium sp. strain BR1 have provided insights into the mineralization of sulfamethoxazole, a process that can occur alongside or subsequent to acetylation. acs.orgnih.gov This particular strain is noted for its ability to metabolize sulfamethoxazole and other sulfonamides via an ipso-hydroxylation pathway. acs.org

Recent research has continued to expand the list of microorganisms known to transform sulfamethoxazole. Aerobic bacteria from genera including Acinetobacter, Achromobacter, Sphingobacterium, and Shewanella have been identified as capable of transforming sulfamethoxazole. acs.org The biotransformation process is not limited to bacteria; microalgae such as Chlorella sorokiniana have also been shown to efficiently remove sulfamethoxazole from aquatic environments, with cytochrome P450 enzymes playing a significant role in their metabolic pathways. researchgate.netnih.gov

The following tables summarize key research findings on the microbial transformation of sulfamethoxazole, with a focus on the formation of this compound and the enzymes involved.

Table 1: Microbial Species Involved in the Biotransformation of Sulfamethoxazole

| Microbial Species | Transformation Pathway | Key Findings |

|---|---|---|

| Alcaligenes faecalis | Co-metabolism | Yielded this compound. uth.gr |

| Bacillus firmus | Metabolism | Implicated in SMX degradation in water-sediment systems. nih.gov |

| Bacillus cereus | Metabolism | Implicated in SMX degradation in water-sediment systems. nih.gov |

| Microbacterium sp. BR1 | Metabolism | Capable of mineralizing SMX. acs.orgnih.gov |

| Pseudomonas aeruginosa | Co-metabolism | Forms this compound with glucose as a co-substrate. uth.gr |

| Rhodococcus equi | Co-metabolism | Forms this compound with glucose as a co-substrate. uth.gr |

| Rhodococcus rhodochrous | Metabolism | Demonstrated the ability to degrade sulfamethoxazole. collectionscanada.gc.ca |

| Acinetobacter sp. | Metabolism | Capable of transforming sulfamethoxazole. acs.org |

| Achromobacter sp. | Metabolism | Capable of transforming sulfamethoxazole. acs.org |

| Sphingobacterium sp. | Metabolism | Capable of transforming sulfamethoxazole. acs.org |

| Shewanella sp. | Metabolism | Capable of transforming sulfamethoxazole. acs.org |

Table 2: Research Findings on this compound Formation

| Study Focus | Organism(s) | Transformation Rate/Efficiency | Notes |

|---|---|---|---|

| Water-Sediment System Biodegradation | Bacillus firmus, Bacillus cereus | <1% conversion to this compound | Suggests acetylation is a minor pathway in this environment. nih.gov |

| Co-metabolism Studies | Alcaligenes faecalis | Not quantified | Confirmed formation of this compound. uth.gr |

| Co-metabolism Studies | Pseudomonas aeruginosa, Rhodococcus equi | Not quantified | Confirmed formation of this compound in the presence of glucose. uth.gr |

| Mineralization Studies | Microbacterium sp. BR1 | Mineralization of ~60% of initial SMX | Highlights a degradative pathway beyond acetylation. acs.orgnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfamethoxazole |

In Vitro Metabolic Investigations

In vitro models are fundamental in elucidating the specific enzymes and pathways involved in the metabolism of this compound. These controlled laboratory systems allow for a detailed examination of its formation and potential further breakdown.

Primary human hepatocytes are considered a gold standard for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo environment of the liver. researchgate.net Studies utilizing human hepatocytes have been instrumental in understanding the formation of this compound.

Research has shown that the acetylation of sulfamethoxazole is a major metabolic pathway in human hepatocytes, mediated by arylamine N-acetyltransferase 1 (NAT1). ebi.ac.uk In one study, hepatocytes from four human donors were incubated with sulfamethoxazole. The results demonstrated that p-aminosalicylate, another substrate for NAT1, competitively reduced the acetylation of sulfamethoxazole to this compound by 61% to 83% at clinically relevant concentrations. ebi.ac.uk This highlights the primary role of NAT1 in the formation of this metabolite within liver cells. ebi.ac.uk

Human liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochromes P450 (CYP450), are widely used to investigate Phase I metabolic reactions. While the formation of this compound from its parent compound is an N-acetylation reaction (Phase II) primarily occurring in the cytosol, liver microsomes play a role in the metabolism of both the parent drug and the acetylated metabolite itself. nih.govkarger.com

The parent drug, sulfamethoxazole, undergoes N4-hydroxylation to a reactive hydroxylamine (B1172632) metabolite (SMX-HA), a reaction mediated predominantly by the CYP2C9 isozyme in human liver microsomes. nih.gov Further investigations have suggested that this compound can also undergo hydroxylation, leading to the formation of N4-acetylhydroxysulfamethoxazole. karger.com This indicates that this compound is a substrate for microsomal CYP enzymes. Additionally, studies have shown that human hepatic microsomes can catalyze the reduction of the toxic SMX-HA metabolite back to sulfamethoxazole.

The table below summarizes the kinetic parameters for the enzymes involved in the formation of this compound.

| Enzyme | Source | Substrate | Apparent Km (mM) |

|---|---|---|---|

| NAT1 | Hepatic Cytosol | Sulfamethoxazole | 1.2 |

| NAT2 | Hepatic Cytosol | Sulfamethoxazole | ~5 |

| NAT1 | Recombinant Protein | Sulfamethoxazole | 1.5 |

| NAT2 | Recombinant Protein | Sulfamethoxazole | ~15 |

Table 1. Enzyme kinetic data for the acetylation of sulfamethoxazole. The lower Km value for NAT1 indicates a higher affinity for sulfamethoxazole compared to NAT2, suggesting that NAT1-mediated acetylation predominates at therapeutic concentrations. nih.gov

Investigations into the stability and metabolism of this compound in plasma and various tissue preparations provide insight into its fate outside the liver. In human plasma, this compound is found in high concentrations following administration of the parent drug. researchgate.net Studies focused on analytical method validation have shown that the compound is stable in plasma during short-term and medium-term storage, as well as through freeze-thaw cycles. researchgate.net

Historically, it was thought that humans were unable to deacetylate this compound. karger.com However, later studies demonstrated that deacetylation does occur, although the rate can be influenced by factors such as kidney function. karger.com While significant deacetylation may not occur directly in the plasma of healthy individuals, other cells and tissues can play a role. For instance, mononuclear leukocytes, which are present in blood, contain the NAT1 enzyme and can acetylate sulfamethoxazole. nih.gov Furthermore, incubations with normal human dermal fibroblasts have shown the formation of the N-acetylated metabolite of sulfamethoxazole, indicating that metabolic capability exists in extrahepatic tissues. nih.gov

The metabolic stability of a compound is a critical determinant of its duration of action and accumulation. In vitro data can provide an estimate of a compound's half-life (t½). This compound is generally considered a stable metabolite. gla.ac.uk In vivo studies in healthy adults have reported a mean elimination half-life for this compound of 18.6 ± 4.3 hours, which is longer than that of the parent sulfamethoxazole (14.0 ± 2.3 hours). asm.org This suggests that the metabolite is cleared from the body more slowly than the parent drug. In patients with impaired kidney function, the half-life can be extended significantly, to around 40 hours. karger.com In such cases, alternative elimination pathways, like hydroxylation, may become more prominent. karger.com

In Vivo Metabolic Investigations

Following oral administration of sulfamethoxazole to healthy volunteers, this compound is consistently identified as the main metabolite in both plasma and urine. researchgate.netdrugbank.com It accounts for a significant portion of the administered dose recovered in urine. drugbank.com

Pharmacokinetic studies have quantified the levels of this compound in healthy adults. In one study, after several days of administration, the mean maximum serum concentration (Cmax) of this compound was 50.1 ± 10.9 µg/mL. asm.org The mean elimination half-life was found to be 18.6 ± 4.3 hours. asm.org Another study investigating sulfamethoxazole pharmacokinetics in different ethnic groups at various altitudes also measured this compound as a key metabolite. nih.gov

Drug-drug interaction studies in healthy volunteers have further confirmed the metabolic pathways. When sulfamethoxazole was given along with p-aminosalicylate, a compound also metabolized by NAT1, the plasma concentration ratio of this compound to sulfamethoxazole was reduced by five-fold, confirming the in vitro finding of competitive inhibition of NAT1 in a clinical setting. ebi.ac.uk

The table below presents pharmacokinetic parameters for this compound and its parent compound from a study in healthy adult subjects.

| Compound | Mean Cmax (µg/mL) | Mean t½ (hours) |

|---|---|---|

| Sulfamethoxazole | 372 ± 64 | 14.0 ± 2.3 |

| This compound | 50.1 ± 10.9 | 18.6 ± 4.3 |

Table 2. Pharmacokinetic parameters in seven healthy adult subjects following oral administration of sulfamethoxazole. Data shows the metabolite has a lower peak concentration but a longer half-life than the parent drug. asm.org

Animal Model Pharmacokinetics (Rats, Mice, Dogs, Monkeys)

Pharmacokinetic studies in various animal models demonstrate species-specific differences in the metabolism of sulfamethoxazole and its acetylated form.

Rats: In rats, N(4)-acetylsulfamethoxazole is a significant metabolite. Studies show that after administration of sulfamethoxazole, roughly equal amounts of the parent drug and its N(4)-acetyl derivative are the primary products found. researchgate.net The oral LD50 of sulfamethoxazole in rats has been established at 6200 mg/kg. drugbank.com Hepatic microsomes from rats have been used to study the enzymatic reduction of sulfamethoxazole hydroxylamine, a reactive metabolite of the parent compound.

Mice: In mice, the systemic exposure to N(4)-acetylsulfisoxazole (a related compound) was found to be significantly greater than that of the parent compound, a contrast to findings in humans and rats. nih.gov The oral LD50 for sulfamethoxazole in mice is reported as 2300 mg/kg. drugbank.com Pharmacokinetic studies in mice after administration of sulfamethoxazole showed dose-dependent peak concentrations (Cmax) and area under the concentration-time curve (AUC). researchgate.net

Dogs: Dogs exhibit a different metabolic pattern. For some sulfonamides, like sulfadimethoxine (B1681780), the drug is excreted mainly unchanged. researchgate.net In the case of sulfamerazine, dogs are unable to perform acetylation and instead eliminate the compound primarily through hydroxylation. nih.gov When N(4)-acetylsulfamerazine is administered to dogs, it is mostly deacetylated back to sulfamerazine, which is then hydroxylated. nih.gov For sulfamethoxazole, the plasma concentration of the N(4)-acetyl metabolite tends to run parallel to that of the parent drug. karger.com

Monkeys: Studies on sulfadimethoxine in rhesus monkeys show that the major metabolite found in urine is the N(1)-glucuronide. researchgate.net

Table 1: Comparative Pharmacokinetics of Sulfamethoxazole and its Metabolites in Animal Models

| Animal Model | Key Findings | Reference(s) |

|---|---|---|

| Rats | Equal amounts of parent sulfamethoxazole and N(4)-acetylsulfamethoxazole are main products. | researchgate.net |

| Mice | Systemic exposure to N(4)-acetylated metabolite is much greater than the parent drug. | nih.gov |

| Dogs | Limited acetylation capacity for some sulfonamides; deacetylation of N(4)-acetylated forms observed. | researchgate.netnih.gov |

| Monkeys | N(1)-glucuronide is the major metabolite for sulfadimethoxine. | researchgate.net |

Plant Uptake and Metabolism (e.g., Rice)

Plants can absorb sulfamethoxazole and its metabolites from the soil and water, leading to internal biotransformation.

Studies in rice (Oryza sativa) have shown that both sulfamethoxazole (SMX) and this compound (NASMX) are readily taken up by the roots and transported upwards (acropetally). researchgate.netnih.govpolyu.edu.hk Interestingly, NASMX demonstrated a higher accumulation capacity in rice tissues compared to SMX. researchgate.netnih.govpolyu.edu.hk A comprehensive analysis using high-resolution mass spectrometry identified 18 intermediate transformation products of SMX in rice, indicating complex metabolic pathways including deamination, hydroxylation, acetylation, formylation, and glycosylation. researchgate.netnih.govpolyu.edu.hk A significant finding from these studies was the biotransformation of NASMX back into its parent compound, SMX, within the rice plant. researchgate.netnih.govpolyu.edu.hk

In other plant models, such as Arabidopsis thaliana and cucumber seedlings, N(4)-acetylsulfamethoxazole was identified as the major metabolite. nih.govsci-hub.se The metabolism in these plants also involved oxidation followed by rapid conjugation with molecules like glutathione (B108866) and leucine (B10760876), as well as direct glucosylation of the parent compound. nih.gov

Table 2: Metabolism of Sulfamethoxazole (SMX) and this compound (NASMX) in Rice

| Feature | Observation | Reference(s) |

|---|---|---|

| Uptake | Rapid uptake by roots and acropetal translocation. | researchgate.netnih.govpolyu.edu.hk |

| Accumulation | NASMX shows higher accumulation capacity than SMX. | researchgate.netnih.govpolyu.edu.hk |

| Metabolic Pathways | Deamination, hydroxylation, acetylation, formylation, glycosylation. | researchgate.netnih.govpolyu.edu.hk |

| Interconversion | NASMX can be transformed back into SMX. | researchgate.netnih.govpolyu.edu.hk |

Microbial Metabolism Studies (e.g., Microalgae, Bacteria)

Microorganisms play a crucial role in the environmental degradation of sulfonamides.

Microalgae: Several species of microalgae, including Chlorella pyrenoidosa and Chlorella sorokiniana, have been shown to effectively biodegrade sulfamethoxazole. bohrium.comnih.gov The process is often enhanced by co-metabolism with a carbon source like sodium acetate (B1210297). bohrium.com In C. pyrenoidosa, identified transformation pathways include oxidation, hydroxylation, formylation, and pterin-related conjugation. bohrium.com Studies with C. sorokiniana revealed that the organism could remove over 80% of SMX, primarily through biodegradation, with N(4)-hydroxylation-SMX being a main transformation product. nih.govresearchgate.net

Bacteria: In water-sediment systems, bacterial communities contribute to the biodegradation of sulfamethoxazole. Strains such as Bacillus firmus and Bacillus cereus have been implicated as potential degraders. nih.gov However, in these systems, the transformation to N(4)-acetyl-sulfamethoxazole was found to be a minor pathway, accounting for less than 1% of the parent compound. nih.gov In activated sludge environments, the genus Corynebacterium showed enhanced activity in the presence of SMX, with a metabolite from the pterin-conjugation pathway being detected. nih.gov

Molecular and Enzymatic Mechanisms of Biotransformation

The biotransformation of sulfamethoxazole into this compound and other metabolites is governed by specific enzyme systems.

N-Acetyltransferase (NAT) Activity and Specificity

Acetylation is a primary metabolic pathway for sulfamethoxazole, mediated by arylamine N-acetyltransferase (NAT) enzymes. drugbank.comnih.govhmdb.ca Humans possess two relevant enzymes, NAT1 and NAT2. nih.govwho.int While NAT2 is known for its genetic polymorphism leading to "slow" and "rapid" acetylator phenotypes, NAT1 is considered monomorphic. nih.govwho.intpharmgkb.org

Cytochrome P450 (CYP450) Involvement

The cytochrome P450 (CYP450) superfamily of enzymes is primarily involved in the oxidative metabolism of sulfamethoxazole. nih.gov The main reaction catalyzed is the N-hydroxylation of sulfamethoxazole to form sulfamethoxazole hydroxylamine, a reactive metabolite. nih.gov

The specific isozyme primarily responsible for this toxification pathway is CYP2C9. drugbank.comnih.govnih.govwashington.edu In vitro studies using human liver microsomes have confirmed that sulfamethoxazole is a selective inhibitor of CYP2C9. nih.govebi.ac.uk The involvement of CYP450 enzymes is not limited to animals; they are also implicated in the metabolism of sulfamethoxazole in microalgae and plants. researchgate.netnih.govpolyu.edu.hknih.govresearchgate.net For instance, in the microalga Chlorella sorokiniana, CYP450 enzymes were found to respond substantially to metabolize SMX. nih.govresearchgate.net

Acetyltransferase (ACEs) and Glycosyltransferase (GTs) Roles

In plants, in addition to CYP450 enzymes, acetyltransferases (ACEs) and glycosyltransferases (GTs) are key players in the metabolism of sulfamethoxazole and this compound.

A transcriptomic analysis of rice exposed to SMX and NASMX highlighted the significant involvement of genes encoding for ACEs and GTs in the observed biotransformation pathways. researchgate.netnih.govpolyu.edu.hk This finding is consistent with the identification of acetylated and glycosylated conjugates as major metabolites in various plant species. nih.govresearchgate.net These enzymatic reactions represent detoxification mechanisms in plants, transforming the xenobiotic compounds into more polar and readily sequestered forms.

Table 3: Key Enzymes in this compound Biotransformation

| Enzyme Family | Primary Role | Organism(s) | Reference(s) |

|---|---|---|---|

| N-Acetyltransferase (NAT) | Acetylation of sulfamethoxazole (detoxification). | Humans, Animals | drugbank.comnih.govwho.int |

| Cytochrome P450 (CYP450) | Oxidation of sulfamethoxazole (toxification); Metabolism. | Humans, Animals, Plants, Microalgae | researchgate.netnih.govnih.gov |

| Acetyltransferase (ACEs) | Acetylation of sulfamethoxazole. | Plants (e.g., Rice) | researchgate.netnih.govpolyu.edu.hk |

| Glycosyltransferase (GTs) | Glycosylation of sulfamethoxazole and its metabolites. | Plants (e.g., Rice) | researchgate.netnih.govpolyu.edu.hk |

Molecular Dynamics and Density Functional Theory (DFT) Simulations

Computational chemistry provides powerful tools for investigating the metabolic fate of xenobiotics at a molecular level. Molecular dynamics (MD) and Density Functional Theory (DFT) simulations are particularly valuable for understanding the behavior and reactivity of compounds like this compound. nih.govnih.gov MD simulations allow researchers to model the dynamic behavior of molecules over time, capturing their interactions with biological systems such as enzymes. nih.gov This approach can elucidate how a molecule like this compound or its parent compound, sulfamethoxazole (SMX), fits into the active site of a metabolizing enzyme, providing insights into the likelihood and nature of the resulting biotransformation. nih.gov

DFT, a quantum mechanical modeling method, is used to study the electronic structure of molecules, predicting their reactivity and the mechanisms of chemical reactions. nih.gov DFT calculations have been employed to explore the degradation pathways of SMX, for instance, by ozonation. researchgate.net These studies determine the most likely sites on the molecule for electrophilic or nucleophilic attack and can model reaction mechanisms like hydrogen atom transfer (HAT) or direct addition (DA). researchgate.net For example, DFT calculations have shown that the amino group and aromatic rings of SMX are primary sites for oxidative reactions. researchgate.net While these studies often focus on the parent compound, the theoretical principles and computational approaches are directly applicable to understanding the stability and reactivity of its metabolites, including this compound. nanomedicine-rj.comnanomedicine-rj.com By analyzing parameters such as Frontier Molecular Orbitals (FMOs) and molecular electrostatic potential (MEP), scientists can predict which parts of the this compound molecule are most susceptible to metabolic modification. nih.govnanomedicine-rj.com

Identification of Biotransformation Products

The biotransformation of this compound, a primary metabolite of the antibiotic sulfamethoxazole (SMX), is a complex process involving multiple pathways. ebi.ac.ukmedchemexpress.com It is subject to further metabolic changes in various organisms and environmental systems. Research has shown that this compound can be converted back to its parent compound or undergo further reactions, including deamination (via deacetylation), hydroxylation, and glycosylation. nih.govresearchgate.netethz.ch The identification of these transformation products is crucial for a complete understanding of the environmental fate and potential biological activity of sulfamethoxazole and its derivatives.

Hydroxylation Processes

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common Phase I metabolic reaction. Studies have identified hydroxylated products of both sulfamethoxazole and this compound. For instance, research in the snail Cepaea hortensis showed that while sulfamethoxazole was hydroxylated, no hydroxylation of this compound itself was observed, suggesting that deacetylation may be a prerequisite for this specific hydroxylation to occur in that organism. nih.gov However, other research has identified N4-acetylhydroxysulfamethoxazole in humans, indicating that direct hydroxylation of the acetylated metabolite is a possible pathway. karger.com The biotransformation of SMX in various organisms, such as the bacterium Nitratireductor sp. GZWM139 and the microalga Chlorella pyrenoidosa, has been shown to yield hydroxylated derivatives. bohrium.comnih.gov These findings suggest that this compound, present in these systems, could also be a substrate for hydroxylating enzymes like cytochrome P450 monooxygenases. nih.govnih.gov

Glycosylation Reactions

Glycosylation is a Phase II metabolic process where a sugar molecule, such as glucose, is attached to a xenobiotic to increase its water solubility and facilitate its excretion. This pathway has been identified in the biotransformation of sulfamethoxazole in plants. nih.govresearchgate.net Studies in Arabidopsis thaliana revealed that N-glycosylation was a primary transformation pathway for SMX, leading to the formation of N⁴-glycosyl-SMX, which accounted for over 80% of the extractable metabolites. researchgate.net Further glycosylation of this product to form N⁴-glycosyl-glycoside SMX was also detected. researchgate.net While this research focuses on the N4-amino group of the parent SMX, it highlights the importance of glycosyltransferase enzymes in the metabolism of sulfonamides within plant systems. nih.govresearchgate.netresearchgate.net It is plausible that this compound could undergo similar glycosylation reactions at other available sites on the molecule.

Other Transformation Products

Beyond the primary pathways, several other transformation products of sulfamethoxazole and its metabolites have been identified. These demonstrate a broad range of metabolic capabilities in different biological systems.

Formylation: The addition of a formyl group has been noted as a transformation pathway for SMX in rice and in the presence of certain microorganisms. nih.govresearchgate.netbohrium.comnih.gov

Oxidation: In Arabidopsis thaliana cells, a proposed pathway involves the acetylation of sulfamethoxazole to this compound, followed by rapid oxidation. sci-hub.se Oxidation of the parent compound is also a known metabolic route. bohrium.comnih.gov The toxic metabolite sulfamethoxazole hydroxylamine (SMX-HA) is formed via oxidation by CYP2C9, which can then be autoxidized to a reactive nitroso intermediate. washington.edu

Conjugation: Besides glycosylation, conjugation with other endogenous molecules can occur. In plant cells, sulfamethoxazole has been found to form conjugates with the amino acid leucine and with glutathione. sci-hub.se Conjugation with pterin (B48896) has also been observed in microalgae and plants. bohrium.comresearchgate.net

Bond Cleavage and Ring Opening: More extensive degradation can lead to the breaking of chemical bonds within the this compound structure. Studies on sulfamethoxazole degradation by the bacterium Nitratireductor sp. GZWM139 proposed pathways involving bond cleavage and the opening of the isoxazole (B147169) ring. nih.gov

The variety of these transformation products, summarized in the table below, underscores the complex metabolic fate of this compound in the environment.

Table 1: Summary of Biotransformation Products and Pathways for this compound and its Parent Compound, Sulfamethoxazole

| Transformation Pathway | Resulting Product(s) | Notes |

| Deacetylation | Sulfamethoxazole | Reverts this compound to its parent compound. nih.govethz.chnih.gov |

| Deamination | 3-amino-5-methylisoxazole, Aniline (B41778) | Occurs after deacetylation back to sulfamethoxazole. nih.gov |

| Hydroxylation | N4-acetylhydroxysulfamethoxazole | Direct hydroxylation of the acetylated metabolite has been observed in humans. karger.com |

| Glycosylation | N⁴-glycosyl-SMX, N⁴-glycosyl-glycoside SMX | A major pathway in plants for the parent compound sulfamethoxazole. researchgate.net |

| Formylation | Formylated derivatives | Identified as a transformation pathway in rice and microorganisms. nih.govbohrium.comnih.gov |

| Oxidation | Oxidized this compound, Sulfamethoxazole hydroxylamine | Oxidation can occur on the acetylated form or the parent compound. sci-hub.sewashington.edu |

| Conjugation | Leucyl-sulfamethoxazole, Glutathione conjugates, Pterin conjugates | Occurs with the parent compound in plants and microalgae. bohrium.comresearchgate.netsci-hub.se |

| Bond Cleavage | Various degradation products | Observed in bacterial degradation of the parent compound. nih.gov |

Occurrence and Distribution in Environmental Matrices

This compound has been detected in a variety of environmental settings, reflecting its widespread use and persistence.

| Environmental Matrix | Concentration Range of this compound |

| Wastewater (Influent) | 22 to 1450 ng/L acs.org |

| Wastewater (Effluent) | up to 423 ng/L acs.org |

| Surface Waters (Rivers) | 11.8 to 268.5 ng/L pku.edu.cn |

| Groundwater | up to 6.2 ng/L csic.es |

| Soil | 0.02 mg/kg (spiked) nih.gov |

| Sediment | up to 2.1 µg/kg dw nih.gov |

| Plant Tissues (Rice) | up to 20.36 µg/g (roots), 5.62 µg/g (shoots) |

Surface Waters (Rivers, Lakes)

Following its discharge from WWTPs, this compound is frequently detected in surface waters. In a study of the Liao River basin in China, N-acetylsulfamethoxazole was a dominant detected compound with a median concentration of 63.1 ng/L and was found at higher concentrations than its parent compound in 16 of the 35 river samples. pku.edu.cn In the adjacent Liaodong Bay, the median concentrations of N-acetylsulfamethoxazole and sulfamethoxazole were 28.6 ng/L and 25.2 ng/L, respectively. pku.edu.cn

Groundwater and Drinking Water

The presence of this compound in groundwater is an indicator of contamination from surface water or agricultural runoff. While it is detected, concentrations are generally lower than in surface waters. For example, in one study, N-acetyl-sulfamethoxazole was detected in groundwater at a maximum concentration of 6.2 ng/L. csic.es Another report noted that while sulfamethoxazole was found in groundwater at concentrations up to 0.47 µg/L, data for its metabolites were less frequently reported. uba.de The presence of these compounds in potential drinking water sources is a concern, though they are often below detection limits in treated drinking water.

Soil and Sediments

Agricultural soils can become contaminated with this compound through the application of manure from treated livestock or the use of treated wastewater for irrigation. nih.govnih.gov One study that incubated soil spiked with 0.02 mg/kg of 14C-labelled N-acetyl-sulfamethoxazole found that it underwent dissipation through mineralization, degradation, adsorption, and the formation of non-extractable residues. nih.gov In river sediments, the accumulation of sulfamethoxazole and its metabolites has been observed, with one study measuring a mean maximum concentration of about 2.1 μg/kg dry weight for sulfamethoxazole in sediments chronically exposed to contaminated water. nih.gov

Plant Tissues (e.g., Rice)

This compound can be taken up by plants from contaminated soil and water. A study on rice plants demonstrated that N-acetyl-sulfamethoxazole (NASMX) was rapidly taken up by the roots and transported to the shoots. researchgate.net The study found that NASMX had a higher accumulation capacity than its parent compound, with concentrations reaching up to 20.36 ± 1.98 µg/g in the roots and 5.62 ± 1.17 µg/g in the shoots. researchgate.net Interestingly, this study also discovered that rice plants could transform N-acetyl-sulfamethoxazole back into sulfamethoxazole. researchgate.net

Degradation Kinetics and Mechanisms

The persistence of this compound in the environment is determined by its degradation kinetics and the pathways through which it is transformed.

The degradation of this compound and its parent compound, sulfamethoxazole, can be influenced by various environmental factors. For instance, the degradation of sulfamethoxazole in water-sediment systems has been shown to follow first-order kinetics and is significantly affected by temperature. nih.govresearchgate.net One study reported that the degradation rate of sulfamethoxazole was 82.9% at 25°C compared to 40.5% at 4°C in sediment. nih.govresearchgate.net The half-life of sulfamethoxazole in waterways has been reported to be as long as 51.7 days, which can lead to its accumulation. doi.org

Photodegradation is a significant abiotic degradation pathway for this compound. nih.gov Studies using simulated sunlight have shown that N(1)-acetylated sulfonamides can be degraded, with two major transformation pathways identified: cleavage of the sulfonamide bond and SO2 extrusion. nih.gov However, this compound has shown a higher tolerance to photolysis compared to other antibiotic transformation products in some studies.

An in-depth analysis of the environmental transformation of this compound, a primary human metabolite of the widely used antibiotic sulfamethoxazole, reveals complex degradation pathways under various environmental conditions. This article focuses exclusively on the chemical behavior of this compound, also known as N4-acetylsulfamethoxazole, particularly its fate through photolysis, photodegradation, and advanced oxidation processes.

1 Direct Photolysis and Photodegradation

The breakdown of this compound in the aquatic environment is significantly influenced by sunlight. Photodegradation, the process by which light energy drives chemical reactions, is a key mechanism for its transformation. Studies have shown that this compound undergoes significant degradation when exposed to simulated sunlight, with degradation rates reaching between 88% and 98% over a 24-hour period. nih.gov However, it has also been noted for its relatively high tolerance to photolysis compared to other antibiotic transformation products. acs.org

1 Influence of Light Sources and pH Conditions

The rate and pathway of this compound's photolytic degradation are highly dependent on the characteristics of the light source and the pH of the surrounding water. Research has utilized various light sources, including simulated sunlight and UV lamps, to investigate these effects. nih.govacs.org The compound's absorption of UV light, with a maximum absorbance at 257 nm, is a key factor in its susceptibility to photodegradation. acs.org

The pH of the water plays a crucial role by altering the chemical form (speciation) of the molecule. csic.es this compound is more photostable than its parent compound, sulfamethoxazole, under most environmentally relevant conditions. nih.govacs.org The degradation kinetics can differ significantly between neutral and anionic forms of the molecule, which are dictated by the pH. researchgate.net For instance, the photodegradation process shows a dependence on the initial pH of the solution, which affects the acid-base speciation of the compound. csic.es

2 Identification of Photoproducts

The photolytic process results in the formation of several transformation products. High-performance liquid chromatography coupled with mass spectrometry has been instrumental in identifying these photoproducts. nih.gov Two primary degradation pathways have been consistently identified: the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO2). nih.gov

Research has identified between two and nine distinct photoproducts resulting from the irradiation of this compound. nih.govacs.org A significant finding is that some human metabolites of sulfamethoxazole, under photolytic conditions, can revert to the parent compound, sulfamethoxazole. nih.govacs.org This back-transformation suggests that metabolites like this compound could act as an environmental reservoir, indirectly contributing to the persistence of the parent antibiotic.

| Photodegradation Pathway | Major Photoproducts Identified | Reference |

| Cleavage of Sulfonamide Bond | Products resulting from the split of the S-N bond | nih.gov |

| SO2 Extrusion | Desulfonated products | nih.gov |

| Isomerization & Rearrangement | Isomers of the parent compound | nih.gov |

| Back-Transformation | Sulfamethoxazole | nih.govacs.org |

2 Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade persistent organic pollutants. tandfonline.commdpi.comkirj.ee These processes are considered effective for the removal of pharmaceuticals like this compound from water and wastewater. tandfonline.comresearchgate.net It's important to note that this compound is generally more resistant to degradation by AOPs, particularly ozonation, than its parent compound, sulfamethoxazole. tandfonline.com This resistance is attributed to the acetylation of the aniline amino group, which is a primary target for ozone reactions. tandfonline.com

1 UV, UV/H2O2, and UV/PDS Systems

AOPs often involve the use of ultraviolet (UV) light in combination with oxidants like hydrogen peroxide (H2O2) or persulfate (PDS) to generate radicals.

UV/H2O2: This system generates hydroxyl radicals (•OH) through the photolysis of H2O2. wikipedia.org This method is effective for degrading a wide range of organic contaminants. kirj.ee

UV/PDS (Persulfate): This process utilizes UV light to activate persulfate ions (S2O8^2-) to produce sulfate (B86663) radicals (SO4•−), which are also powerful oxidants. nih.gov Sulfate radical-based AOPs have shown promise for the efficient degradation of sulfonamide antibiotics. nih.gov

While specific kinetic data for this compound in these exact systems are limited in the provided search results, the degradation of its parent compound, sulfamethoxazole, is well-studied. For sulfamethoxazole, both hydroxyl and sulfate radical-based systems are effective, with the degradation rate constants being very high. researchgate.net

2 Roles of Hydroxyl and Sulfate Radicals

Hydroxyl (•OH) and sulfate (SO4•−) radicals are the primary drivers of degradation in many AOPs.

Hydroxyl Radicals (•OH): These are highly reactive, non-selective oxidants that can rapidly break down organic molecules. wikipedia.org The reaction rate constant for hydroxyl radicals with many antibiotics is near the diffusion-controlled limit. researchgate.net For this compound, the initial reactions with •OH are not as effective as with the parent compound. acs.orgnih.gov

Sulfate Radicals (SO4•−): Sulfate radicals have a higher redox potential and a longer half-life than hydroxyl radicals, offering potential advantages in treating contaminated water. iwaponline.com They have been shown to effectively degrade various sulfonamides. nih.gov The degradation rates of sulfonamides by sulfate radicals are influenced by the specific chemical structure of the antibiotic. nih.gov

| Radical Species | Key Characteristics | Relevance to this compound Degradation | Reference |

| Hydroxyl Radical (•OH) | High reactivity, short half-life, non-selective | Involved in UV/H2O2 and ozonation processes; less reactive with the acetylated form compared to the parent compound. | wikipedia.orgacs.orgnih.gov |

| Sulfate Radical (SO4•−) | High redox potential, longer half-life, more selective | Generated in UV/PDS systems; effective for degrading sulfonamides. | nih.goviwaponline.com |

3 Catalytic Ozonation

Ozonation is a well-established water treatment process. While this compound is more resistant to direct ozonation than sulfamethoxazole, the process can be enhanced by using catalysts. tandfonline.commdpi.com Catalytic ozonation aims to increase the production of hydroxyl radicals, thereby accelerating the degradation of ozone-resistant compounds.

Studies on the parent compound, sulfamethoxazole, have shown that catalysts such as carbon nanotubes (CNT) and iron-supported CNT (Fe/CNT) can significantly enhance degradation and mineralization during ozonation. mdpi.com For instance, photocatalytic ozonation in the presence of CNT led to the complete removal of sulfamethoxazole within 15 minutes and achieved 93% mineralization. mdpi.com While direct studies on catalytic ozonation of this compound are not detailed in the provided results, the principles suggest it would be a viable strategy to overcome its inherent resistance to molecular ozone.

Environmental Transformation and Back-Transformation

This compound is not a terminal compound in the environment. It can undergo further transformation, most notably a "back-transformation" or deacetylation reaction that converts it back into its parent compound, sulfamethoxazole. uniroma1.itmdpi.comresearchgate.net This process is of significant environmental concern because it can regenerate a more potent antibiotic from a less active metabolite, potentially distorting assessments of antibiotic removal and persistence in the environment. mdpi.comacs.orgnih.gov

The conversion of this compound back to sulfamethoxazole has been observed in various environmental compartments and biological systems. This re-transformation means that AcSMX can act as an environmental reservoir and a source of SMX. acs.orgnih.gov

This phenomenon has been documented in wastewater treatment processes, where the back-transformation can skew the calculated removal rates of SMX if only the parent compound is measured. mdpi.comwur.nl Abiotic processes, such as photolysis, can also drive this conversion in surface waters. acs.orgnih.gov Furthermore, biological systems have been shown to facilitate this reaction. For instance, a novel finding revealed that this compound can be transformed back into sulfamethoxazole within rice plants (Oryza sativa), which absorb the compounds from the soil. researchgate.net This highlights a potential pathway for the re-introduction of the active antibiotic into the food chain.

Several environmental factors have been identified that influence the rate and extent of the back-transformation of this compound to sulfamethoxazole.

Photolysis : Direct exposure to sunlight can induce the photolytic back-transformation of certain SMX metabolites to the parent compound. acs.orgnih.gov While AcSMX itself is generally more photostable than SMX, other metabolites like 4-nitroso-SMX can readily re-form SMX upon irradiation. acs.org

Redox Conditions : The redox potential of the environment plays a role. Re-transformation of sulfonamide transformation products to the parent compound has been observed under anoxic conditions, specifically in the absence of nitrate (B79036) as an electron acceptor. uba.de

Biological Activity : As noted, living organisms can mediate the back-transformation. The deacetylation observed in rice plants is a clear example of biologically driven re-transformation. researchgate.net This process is likely enzymatic, involving acetyltransferases or other hydrolases within the plant. researchgate.net The presence and activity of specific microbial communities in soil and water can also influence this process. uniroma1.it

Environmental Partitioning and Mobility

This compound, a primary human metabolite of the antibiotic sulfamethoxazole, enters the environment primarily through the discharge of treated wastewater. nih.govacs.org Its subsequent partitioning and movement within various environmental compartments are governed by its physicochemical properties and interactions with soil, sediment, and plant life.

Sorption to Sediment and Colloids

The mobility and bioavailability of this compound in aquatic and terrestrial systems are significantly influenced by its tendency to sorb (adhere) to solid particles such as sediment, soil, and sludge. This process sequesters the compound from the aqueous phase, affecting its potential for transport, degradation, and uptake by organisms.

Adsorption is a key dissipation pathway for this compound in environmental systems. nih.gov For instance, in activated sludge processes, as much as 50% of the initial amount of this compound has been observed to adsorb onto the solid phase, with only a small fraction being mineralized. nih.gov This suggests that a significant portion of the compound can be retained in biosolids. nih.gov When these biosolids are applied to land as fertilizer, this compound is introduced into the soil environment. nih.gov

The sorption behavior of this compound is complex and depends on various factors, including the characteristics of the sorbent material (e.g., organic matter content, clay mineralogy, pH) and the chemical properties of the compound itself. nih.govmdpi.comd-nb.info Like its parent compound sulfamethoxazole, this compound's sorption is influenced by mechanisms such as:

Hydrophobic interactions : Interactions between the non-polar parts of the molecule and soil organic matter. nih.gov

Electrostatic interactions : As an ionizable compound, its charge varies with pH, affecting its attraction to charged surfaces on clay minerals and organic matter. nih.govacs.org

Hydrogen bonding : The formation of hydrogen bonds with functional groups on organic matter. nih.gov

Cation bridging : The formation of bridges between the anionic form of the molecule and negatively charged surfaces via multivalent cations. nih.gov

Studies have shown that the availability of this compound in soil decreases over time due to the formation of non-extractable residues, which are bound more tightly to the soil matrix. nih.gov The presence of dissolved organic matter, such as humic and fulvic acids, can also play a dual role. It can enhance the apparent solubility of the compound, potentially increasing its mobility, or it can compete for sorption sites on mineral particles, a process observed for its parent compound, sulfamethoxazole. researchgate.netnih.gov The sorption of sulfonamides is generally weaker for the anionic species, which is the dominant form in typical environmental pH ranges, compared to the neutral or cationic forms. acs.org

The table below summarizes key sorption data for this compound and its parent compound from various studies.

| Compound | Matrix | Sorption Parameter | Value | Reference |

|---|---|---|---|---|

| This compound (AcSMX) | Activated Sludge | Adsorption % | 50% | nih.gov |

| Sulfamethoxazole (SMX) | Sediment and Sludge | Koc | 35 – 610 L/kg | uba.de |

| Sulfamethoxazole (SMX) | Suspended Matter | log Koc | ~ 3 | uba.de |

| Sulfamethoxazole (SMX) | Colloids | log Koc | ~ 7 L/kg | uba.de |

| Sulfamethoxazole (SMX) | Soil | Koc | 200 – 600 L/kg | uba.de |

| Sulfamethoxazole (SMX) | Activated Sludge | Sorption Constant (Kd) | < 500 L/kg | acs.org |

Plant Uptake and Translocation

The uptake of this compound from soil and water by plants is a significant pathway for its entry into the food chain. nih.gov This process is influenced by the compound's physicochemical properties, plant species-specific characteristics, and environmental conditions like soil type and pH. researchgate.net

Research indicates that this compound can be taken up by plant roots and, in some cases, translocated to other parts of the plant, such as stems and leaves. However, its uptake is generally considered to be minor compared to other pharmaceuticals. researchgate.net For example, a study on green pea plants irrigated with water containing various pharmaceuticals found only minor root uptake of this compound (referred to as N4AC in the study). researchgate.net

Once inside the plant, this compound, like its parent compound, can undergo metabolic transformations. sci-hub.se In studies with cucumber seedlings and Arabidopsis thaliana cell cultures, this compound was identified as the predominant metabolite of sulfamethoxazole, indicating that this acetylation pathway is active within plant tissues. sci-hub.se This suggests that plants possess detoxification mechanisms similar to those found in animals. sci-hub.se

The distribution of the compound within the plant often shows higher accumulation in the roots compared to the aerial parts (shoots and leaves). nih.govnih.gov This pattern was observed in aeroponic experiments with spinach and arugula, where sulfamethoxazole, the parent compound, accumulated more in the roots than in the leaves. nih.gov This restricted translocation is likely due to the compound's properties, which may cause it to be sequestered within root cells. nih.gov Constructed wetlands have demonstrated high efficiency in removing this compound from water, with removal rates ranging from 82.3% to 99.8%, significantly higher than for sulfamethoxazole. nih.gov This removal is attributed to a combination of processes including plant uptake and microbial activity within the wetland system. nih.govresearchgate.net

The table below presents findings on the uptake and effects of this compound and its parent compound in different plant species.

| Compound | Plant Species | Key Finding | Reference |

|---|---|---|---|

| This compound (N4AC) | Green Pea (Pisum sativum) | Minor root uptake observed. | researchgate.net |

| Sulfamethoxazole (SMX) | Spinach (Spinacia oleracea), Arugula (Eruca vesicaria) | Higher accumulation in roots than in leaves. | nih.gov |

| Sulfamethoxazole (SMX) | Cucumber (Cucumis sativus) | Metabolized to this compound (N4-acetylsulfamethoxazole), which was the predominant metabolite. | sci-hub.se |

| This compound (N-SMX) | Myriophyllum verticillatum, Vallisneria spiralis, Hydrilla verticillata | Effectively removed in constructed wetlands (82.3-99.8% removal). | nih.gov |

Ecotoxicology and Ecological Impact

Toxic Effects on Aquatic Organisms

The ecotoxicity of sulfonamides varies across different trophic levels, with primary producers like algae often being the most susceptible. researchgate.net

Algae and cyanobacteria are foundational to aquatic food webs, and their disruption can have cascading effects on the entire ecosystem. nih.gov They are generally more sensitive to sulfonamides than crustaceans or fish. researchgate.netnih.gov

Scenedesmus obliquus : The parent compound, sulfamethoxazole (B1682508) (SMX), demonstrates notable toxicity to the green alga Scenedesmus obliquus. Exposure to SMX can inhibit cell growth, decrease chlorophyll (B73375) content, and increase cell membrane permeability. nih.gov At a cellular level, it causes damage to chloroplasts and changes to the ultrastructure. nih.gov One study calculated the 96-hour half-maximal effective concentration (EC50) for a mixture of sulfamethazine (B1682506) and sulfamethoxazole to be 0.15 mg/L for S. obliquus. nih.gov Another study focusing on SMX alone reported a 96-hour EC50 of 0.12 mg/L. umn.edu These findings indicate a high potential risk to aquatic microorganisms. umn.edu

Cyanobacteria : Cyanobacteria, also known as blue-green algae, are particularly sensitive. For the species Synechococcus leopolensis, the 96-hour No Observed Effect Concentration (NOEC) for SMX was found to be as low as 5.9 µg/L, with an EC50 value of 26.8 µg/L. uba.de This highlights the significant risk that even low concentrations of these contaminants pose to primary producers in aquatic systems.

Table 1: Toxic Effects of Sulfamethoxazole (SMX) on Algae and Cyanobacteria

| Species | Compound | Metric | Value | Reference |

|---|---|---|---|---|

| Scenedesmus obliquus | SMX | 96h EC50 | 0.12 mg/L | umn.edu |

| Scenedesmus obliquus | SMX & SMZ Mix | 96h EC50 | 0.15 mg/L | nih.gov |

| Synechococcus leopolensis | SMX | 96h NOEC | 5.9 µg/L | uba.de |

| Synechococcus leopolensis | SMX | 96h EC50 | 26.8 µg/L | uba.de |

Data from standard ecotoxicity bioassays suggest that crustaceans are generally less sensitive to sulfonamides compared to algae. researchgate.net Studies on the acute toxicity of sulfamethoxazole on the crustacean Daphnia magna have been conducted to fill data gaps for environmental risk assessments. nih.gov Amphipods such as Gammarus fossarum, which play a key role in stream ecosystems by shredding organic matter, are also used as indicator species for ecotoxicological testing of wastewater. epa.ie However, specific toxicity data for N(1)-Acetylsulfamethoxazole on crustaceans is limited in the available literature.

While fish are considered less sensitive to sulfonamides than algae, the parent compound SMX is known to cause a range of sublethal effects. researchgate.net In adult zebrafish (Danio rerio), chronic exposure to SMX can lead to oxidative damage in the liver and gills, histopathological changes in the intestine and liver, and significant alterations to the gut microbiota. nih.govbohrium.com Even at low concentrations (1 µg/L), SMX can cause developmental toxicity in embryos, leading to malformations, and can increase the heart rate in species like zebrafish and the marine medaka (Oryzias melastigma). nih.govmdpi.com

A crucial finding is that some fish species can metabolize sulfamethoxazole into this compound. ebi.ac.uk This indicates that even if the primary pollutant is the parent compound, aquatic organisms can be internally exposed to its acetylated metabolite. ebi.ac.uk

Phytotoxicity and Plant Responses

Sulfonamides can accumulate in soils through pathways like the application of livestock manure or irrigation with contaminated water, leading to uptake by plants. nih.govresearchgate.net The toxicity mechanism in plants is thought to be similar to its antibacterial action, involving the inhibition of dihydrofolate synthase, which is essential for nucleotide synthesis and growth. nih.gov

Research on rice (Oryza sativa) shows that both SMX and this compound (referred to as NASMX) are readily taken up by the roots and transported to the shoots. nih.govresearchgate.net Notably, NASMX demonstrated a higher accumulation capacity in rice tissues compared to its parent compound. nih.govresearchgate.net A significant discovery from this research is that rice plants can transform NASMX back into the more active parent compound, SMX, a process known as deacetylation. nih.govresearchgate.net

Table 2: Accumulation of SMX and this compound (NASMX) in Rice

| Compound | Plant Part | Maximum Concentration (µg/g) | Reference |

|---|---|---|---|

| This compound | Roots | 20.36 ± 1.98 | nih.govresearchgate.net |

| This compound | Shoots | 5.62 ± 1.17 | nih.govresearchgate.net |

| Sulfamethoxazole | Roots | 15.97 ± 2.53 | nih.govresearchgate.net |

| Sulfamethoxazole | Shoots | 3.22 ± 0.789 | nih.govresearchgate.net |

Metabolic Network Disruptions in Plants (e.g., Rice)

Exposure to sulfamethoxazole and its acetylated metabolite induces significant stress and disrupts key metabolic pathways in plants. nih.govresearchgate.net In rice, this compound was found to exert a stronger and more distinct impact on the plant's metabolic network than its parent compound. nih.gov

Transcriptomic and metabolomic analyses have revealed that exposure to these compounds perturbs several fundamental biological processes in rice, including:

The tricarboxylic acid (TCA) cycle

Amino acid metabolism

Linoleic acid metabolism

Nucleotide metabolism

Phenylpropanoid biosynthesis nih.govresearchgate.net

These disruptions highlight the significant phytotoxic potential of this compound, which can interfere with the central energy production, growth, and defense pathways of the plant. nih.govresearchgate.net The biotransformation of these compounds within the plant involves enzymes such as cytochrome P450, acetyltransferases, and glycosyltransferases. nih.gov

Physiological and Ultrastructural Changes in Plant Cells

The presence of this compound and its parent compound, sulfamethoxazole, in the environment can lead to significant physiological and ultrastructural changes in plant cells.

Physiological Changes:

Exposure to these compounds has been shown to inhibit plant growth, affecting parameters such as shoot and root length, as well as fresh weight. researchgate.netmdpi.com A study on rice revealed that this compound has a higher accumulation capacity in both roots and shoots compared to sulfamethoxazole. researchgate.net This accumulation can disrupt essential metabolic pathways. researchgate.net Specifically, exposure can interfere with the tricarboxylic acid (TCA) cycle, amino acid metabolism, linoleic acid metabolism, nucleotide metabolism, and phenylpropanoid biosynthesis. researchgate.net Furthermore, an increase in reactive oxygen species (ROS) and the activity of antioxidant enzymes like superoxide (B77818) dismutase, peroxidase, and catalase in roots has been observed, indicating oxidative stress. mdpi.comnih.gov

Ultrastructural Changes:

At the cellular level, the rigid cell wall of plants is a primary barrier and target. georgiusm.com While direct ultrastructural studies on this compound are limited, research on related stressors suggests potential impacts. For instance, some chemicals can alter cell wall thickness and disorder the cellular arrangement in plant tissues. nih.govnih.gov High concentrations of antibiotics have been shown to cause deformation of chloroplasts in aquatic plants. researchgate.net

Impact on Microbial Communities

The introduction of this compound into ecosystems can significantly alter the composition and function of microbial communities.

Influence on Nitrogen Transformation Processes

This compound and its parent compound can inhibit key nitrogen transformation processes in the environment. Denitrification rates have been shown to be noticeably inhibited in the presence of these compounds. researchgate.net High concentrations can also significantly reduce the removal of ammonium-nitrogen (NH₄⁺-N) and total nitrogen (TN). nih.gov This is often accompanied by a decrease in the abundance of key nitrogen-transforming genes. nih.govmdpi.com

Mechanisms of Ecotoxicity

The ecotoxicity of this compound is driven by its effects at the molecular level, influencing gene expression and the activity of non-coding RNAs.

Molecular Level Effects (Gene Expression, Non-coding RNA)

Gene Expression:

Exposure to this compound and its parent compound can lead to significant changes in gene expression in both plants and microorganisms. In rice, transcriptomic analysis has implicated the involvement of cytochrome P450 (CYP450), acetyltransferase (ACEs), and glycosyltransferases (GTs) in the biotransformation of these compounds. researchgate.net In microorganisms, exposure can lead to changes in the expression of genes related to nitrogen metabolism and antibiotic resistance. nih.govresearchgate.net For instance, an increase in the expression of sulfonamide resistance genes (sul1, sul2) is a common response. nih.govnih.gov

Non-coding RNA:

While direct research on the impact of this compound on non-coding RNAs (ncRNAs) is still emerging, the broader field of toxicology indicates their importance. Non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are crucial regulators of gene expression and are involved in cellular responses to stress. nih.govnih.govmdpi.com They can modulate various biological processes and their dysregulation has been linked to the toxic effects of various chemicals. nih.govnih.gov Given the observed changes in metabolic pathways and gene expression in organisms exposed to this compound, it is plausible that ncRNAs play a significant role in mediating these toxicological responses.

Data Tables

Table 1: Effects of this compound and Sulfamethoxazole on Plant Physiology

| Parameter | Organism | Effect | Reference |

|---|---|---|---|

| Growth (Shoot and Root Length, Fresh Weight) | Wheat | Inhibition | researchgate.netmdpi.com |

| Compound Accumulation | Rice | Higher accumulation of this compound compared to Sulfamethoxazole | researchgate.net |

| Metabolic Pathways (TCA cycle, amino acid, etc.) | Rice | Disruption | researchgate.net |

| Oxidative Stress (ROS, antioxidant enzymes) | Wheat | Increase | mdpi.com |

Table 2: Impact of this compound and Sulfamethoxazole on Microbial Communities

| Parameter | Environment | Effect | Reference |

|---|---|---|---|

| Community Composition | Soil | Shift towards fungi and Gram-negative bacteria | typeset.io |

| Community Composition | Aquatic Biofilm | Increased proportion of Proteobacteria | researchgate.net |

| Community Composition | Wetland | Decreased abundance of Proteobacteria | nih.gov |

| Bacterial Diversity | Soil | Significant reduction | nih.gov |

| Denitrification Rates | Mesocosmic Wetlands | Inhibition | researchgate.net |

| Nitrogen Removal (NH₄⁺-N, TN) | Wetland | Significant reduction at high concentrations | nih.gov |

Cellular Level Responses (Membrane Permeability, Reactive Oxygen Species Production)

Exposure to this compound and its parent compound, sulfamethoxazole (SMX), can elicit various responses at the cellular level in non-target organisms. These responses often involve alterations in membrane permeability and the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govnih.gov

Membrane Permeability: